1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-12-6-2-3-8-14(12)18-15(19)17-11-9-13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVRAXBIGSPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-(pyridin-2-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
Thioureas are susceptible to oxidation at the sulfur atom. For 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea, oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions yields sulfonyl derivatives.
-
Example Reaction :
This reaction is critical for modifying the compound’s electronic properties, enhancing its potential as a bioactive agent .
Reduction Reactions
The thiourea group can be reduced to form amines. Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=S bond:
-
Example Reaction :
Reduction pathways are leveraged to synthesize intermediates for pharmaceuticals.
Cyclization Reactions
Under thermal or acidic conditions, the compound undergoes cyclization to form heterocyclic structures. For instance, refluxing in ethanol with chloroacetyl chloride promotes intramolecular cyclization to yield thiazolidinone derivatives :
-
Mechanism :
Cyclization products exhibit enhanced biological activity, including anticancer properties .
Electrophilic Substitution Reactions
The aromatic rings (2-methylphenyl and pyridine) undergo electrophilic substitution. Nitration with HNO₃/H₂SO₄ introduces nitro groups at meta positions due to directing effects of existing substituents:
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes. These complexes are explored for catalytic and medicinal applications:
-
Stoichiometry :
Biological Activity and Degradation
In aqueous media, the compound undergoes hydrolysis under alkaline conditions, cleaving the thiourea bond :
Degradation products are critical for assessing environmental and metabolic fate .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiourea functional group linked to a 2-methylphenyl moiety and a pyridin-2-yl ethyl chain. Its chemical structure can be represented as follows:
Synthesis Methods:
The synthesis of 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction between 2-methylphenyl isothiocyanate and 2-(pyridin-2-yl)ethylamine. The reaction is generally conducted in an organic solvent, such as dichloromethane or ethanol, under reflux conditions. This method allows for efficient synthesis while preserving the integrity of the functional groups involved.
Antimicrobial Properties
Research indicates that thiourea derivatives, including 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves modulation of signaling pathways associated with cell survival and death, suggesting potential use in cancer therapeutics .
Industrial Applications
Beyond medicinal chemistry, 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea has potential applications in various industrial sectors:
Material Science: It is used in developing new materials with specific properties, such as corrosion inhibitors and polymer additives.
Agriculture: Compounds in this class are being explored for their pesticidal properties, contributing to sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. The pyridine and methylphenyl groups contribute to the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action include the disruption of cellular processes and signaling pathways, ultimately leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Variations
Pyridyl vs. Indolyl Substituents
- 1-[2-(1H-Indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea (): Replacing the pyridin-2-yl group with an indol-3-yl ethyl chain introduces a bulkier, planar heterocycle.
- 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea ():
This derivative demonstrated anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π interactions with Trp229/Tyr181 in HIV-1 reverse transcriptase (RT). The fluorophenyl group may enhance electronegativity, improving target binding compared to methylphenyl derivatives .
Halogenated vs. Methylphenyl Substituents
- 1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea (): Bromine substituents in this compound contributed to 97.03% inhibition of HIV-1 protease at 100 µM, highlighting the role of halogens in enhancing bioactivity through hydrophobic interactions and electron-withdrawing effects. In contrast, the target compound’s methyl group may limit such interactions .
Ethyl Linker vs. Carbonyl Modifications
- However, the absence of an ethyl spacer may reduce conformational flexibility compared to the target compound .
Antiviral Activity
- The target compound’s simpler pyridin-2-yl ethyl group might offer better compatibility with RT’s active site .
- 1-(5-Bromopyridin-2-yl)-3-[2-(isoindoloquinoxalin-6-ylamino)ethyl]thiourea (): Despite structural complexity, antiviral inactivity underscores the importance of substituent positioning and electronic effects .
Antibacterial Activity
- Azetidinone-linked Thioureas (): Compounds 7f, 7j, and 7k (MIC = 62.5 µg/mL against S. aureus and E. coli) feature phenothiazine and nitro/chloro substituents. The nitro group in 7f enhances antibacterial potency via electron-deficient aromatic interactions, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
- [2-(Pyridin-2-yl)ethyl]thiourea (): This simpler analog lacks the 2-methylphenyl group, reducing molecular weight (181.26 g/mol vs. However, the absence of the methylphenyl group may diminish target affinity .
- 1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea (): Ethoxy and fluorine substituents enhance polarity and metabolic stability compared to the target compound’s methyl and pyridyl groups, which may influence bioavailability .
Biological Activity
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea is an organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiourea functional group linked to a 2-methylphenyl moiety and a pyridin-2-yl ethyl chain. Its chemical structure can be depicted as follows:
The synthesis of 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with pyridin-2-yl ethyl amine under controlled conditions, which allows for the retention of critical functional groups necessary for biological activity.
Antimicrobial Properties
Research indicates that thiourea derivatives, including 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea has been identified as a potent inhibitor of specific enzymes. Notably, it exhibits inhibitory activity against glutaminyl cyclase, which is implicated in neurodegenerative diseases . The thiourea group facilitates interactions with enzyme active sites, enhancing binding affinity and specificity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications to the phenyl and pyridine moieties significantly influence their potency:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on phenyl ring | Enhances lipophilicity and binding affinity |
| Electron-withdrawing groups on pyridine | Reduces activity |
| Replacement of thiourea with urea | Loss of activity |
Studies have shown that maintaining the thiourea functionality is essential for retaining biological activity, as substituting it with other groups often leads to inactivity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thioureas against Staphylococcus aureus and Escherichia coli. The results indicated that 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea exhibited significant inhibition zones compared to controls, suggesting its potential as a lead compound in developing new antibiotics .
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways .
Q & A
What are the recommended synthetic routes for 1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea, and how can reaction yields be optimized?
Level: Basic
Answer:
The compound can be synthesized via nucleophilic substitution between a substituted pyridine isothiocyanate and an aminoethyl intermediate. For example, reacting 5-bromo-2-isothiocyanatopyridine with a phenyl-substituted aminoethyl precursor under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C typically yields thiourea derivatives in 63–85% purity. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to isothiocyanate), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Microwave-assisted synthesis may further enhance reaction efficiency by reducing side products .
How can spectroscopic techniques and X-ray crystallography be employed to characterize the structural features of this thiourea derivative?
Level: Basic
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of the pyridinyl ethyl group (δ ~2.8–3.5 ppm for CH₂ protons adjacent to sulfur) and aromatic protons (δ ~6.5–8.5 ppm).
- FT-IR: Identify thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹).
- MS (ESI): Validate molecular weight via [M+H]⁺ peaks.
- X-ray crystallography: Single-crystal analysis (e.g., using SHELXL or similar software) resolves bond lengths (C=S: ~1.68 Å) and dihedral angles between aromatic rings, critical for understanding conformational stability .
What computational methods are suitable for predicting the biological activity of this compound?
Level: Advanced
Answer:
Molecular docking (AutoDock Vina or Schrödinger Suite) can model interactions with target proteins (e.g., HIV-1 protease). Key steps:
Ligand preparation: Optimize geometry using DFT (B3LYP/6-31G* basis set).
Protein-ligand docking: Grid-box centered on active sites (e.g., HIV-1 protease catalytic aspartates).
MD simulations (GROMACS): Assess binding stability (RMSD < 2 Å over 50 ns).
In silico ADMET predictions (SwissADME) evaluate drug-likeness, focusing on LogP (~2–4) and bioavailability .
How can researchers analyze discrepancies in biological activity data for this compound across different studies?
Level: Advanced
Answer:
Contradictions in bioactivity (e.g., antiviral inactivity in some studies vs. protease inhibition in others ) may arise from:
- Structural variations: Subtle substituent changes (e.g., bromine vs. methyl groups) alter steric/electronic profiles.
- Assay conditions: Variations in cell lines (e.g., MT-4 vs. H9 lymphocytes) or enzyme isoforms (HIV-1 RT vs. protease).
- Data normalization: Ensure IC₅₀ values are standardized against positive controls (e.g., nevirapine for RT inhibition). Cross-validation using orthogonal assays (SPR for binding affinity) reduces false positives .
What are the common chemical reactions of this thiourea, and how do reaction conditions influence product formation?
Level: Basic
Answer:
- Oxidation: With H₂O₂ in acetic acid, the thiourea moiety forms sulfinic/sulfonic acids.
- Alkylation: Reacting with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields S-alkylated derivatives.
- Coordination chemistry: Acts as a bidentate ligand for transition metals (Cu²⁺, Ni²⁺), forming complexes characterized by UV-Vis (d-d transitions) .
Reaction selectivity depends on solvent polarity (aprotic solvents favor alkylation) and temperature (low temps reduce side reactions) .
How does the crystal structure of related thiourea derivatives inform the design of this compound?
Level: Advanced
Answer:
X-ray studies of analogous thioureas (e.g., 1-(2-chlorophenyl) derivatives ) reveal:
- Planarity: The thiourea core (C=S and N-H groups) adopts a near-planar conformation, enhancing π-π stacking with aromatic residues in target proteins.
- Intermolecular H-bonding: N-H···S interactions stabilize crystal packing, which can be replicated to improve solubility via co-crystallization with hydrophilic partners (e.g., cyclodextrins) .
What are the best practices for evaluating the potential of this compound as a fluorescent sensor?
Level: Advanced
Answer:
- Sensor design: Functionalize the pyridinyl group with fluorophores (e.g., rhodamine B) via carbodiimide coupling.
- Photophysical analysis: Measure quantum yield (integrating sphere) and Stokes shift (>100 nm for minimal background interference).
- Selectivity testing: Screen against metal ions (e.g., Hg²⁺, Cu²⁺) in buffered solutions (pH 7.4).
- Detection limits: Calculate via Stern-Volmer plots (LOD < 10 nM for high sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
